Methyl 3-(4-bromophenyl)acrylate
CAS No.: 3650-78-0
Cat. No.: VC21401029
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3650-78-0 |
---|---|
Molecular Formula | C10H9BrO2 |
Molecular Weight | 241.08g/mol |
IUPAC Name | methyl (E)-3-(4-bromophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |
Standard InChI Key | MFKOGXVHZUSUAF-QPJJXVBHSA-N |
Isomeric SMILES | COC(=O)/C=C/C1=CC=C(C=C1)Br |
SMILES | COC(=O)C=CC1=CC=C(C=C1)Br |
Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Properties
Methyl 3-(4-bromophenyl)acrylate, particularly in its (E)-isomeric form, is characterized by a bromo-substituted phenyl ring connected to an acrylate group through a carbon-carbon double bond. The compound exhibits specific physicochemical attributes that make it valuable in various chemical applications.
Basic Information
The compound is formally identified by its IUPAC name (E)-methyl 3-(4-bromophenyl)acrylate, with additional synonyms including methyl trans-4-bromocinnamate. Its precise identification is facilitated through its unique CAS registry number and molecular parameters as detailed below:
Parameter | Value |
---|---|
Chemical Name | (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE |
CAS Number | 71205-17-9 |
Molecular Formula | C10H9BrO2 |
Molecular Weight | 241.08 g/mol |
Synonyms | Methyl trans-4-bromocinnamate; (2E)-3-(4-bromophenyl)-2-propenoate; Methyl (E)-3-(4-bromophenyl)acrylate |
The molecular structure comprises a para-bromophenyl ring connected to a methyl acrylate group through a trans-configured double bond, which contributes to its distinctive chemical behavior .
Physical Properties
Methyl 3-(4-bromophenyl)acrylate possesses specific physical characteristics that influence its handling, storage, and applications in chemical synthesis:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 84-86°C |
Boiling Point | 311.4±17.0°C (Predicted) |
Density | 1.447±0.06 g/cm³ (Predicted) |
Recommended Storage | Sealed in dry conditions at room temperature |
Hazard Classification | Irritant |
These physical properties establish the compound's stability under standard laboratory conditions, making it suitable for various synthetic applications requiring thermal processing below its decomposition threshold .
Synthetic Derivatives and Applications
The core structure of methyl 3-(4-bromophenyl)acrylate serves as a versatile synthetic platform for developing more complex molecules with enhanced functionalities. Research has focused particularly on triazole-functionalized derivatives that demonstrate potential in pharmaceutical applications.
Triazole-Functionalized Derivatives
Recent research has yielded several important derivatives of methyl 3-(4-bromophenyl)acrylate featuring triazole functional groups. These compounds represent significant advances in heterocyclic chemistry with potential biological applications:
Derivative | Chemical Name | Molecular Weight |
---|---|---|
Compound 3i | (E)-Methyl 3-(4-bromophenyl)-2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)acrylate | 352.02 g/mol |
Compound 3j | (E)-Methyl 3-(4-bromophenyl)-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)acrylate | 398.04 g/mol |
The synthesis of these derivatives typically involves azidophosphonium salt-directed chemoselective methodologies, which have demonstrated efficiency in producing these structurally complex compounds with good yields and high stereoselectivity .
Comparative Studies with Chloro Analogues
Structural analogues of methyl 3-(4-bromophenyl)acrylate, particularly those featuring chloro substituents instead of bromo groups, have been extensively studied for their biological activities. These comparative studies provide valuable insights into structure-activity relationships that can inform future research with bromophenyl derivatives.
Recent investigations of 3-(4-chlorophenyl)acrylic acids and their ester derivatives have revealed significant antiproliferative effects against the MDA-MB-231 breast carcinoma cell line. This suggests potential anticancer applications for similar bromophenyl counterparts, with IC₅₀ values ranging from 3.24 to 28.06 μM depending on the specific structural modifications .
Spectroscopic Characterization
Spectroscopic methods play a crucial role in confirming the structure and purity of methyl 3-(4-bromophenyl)acrylate and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed structural information.
NMR Spectroscopy Data
The NMR spectroscopic data for methyl 3-(4-bromophenyl)acrylate derivatives offers essential insights into their structural characteristics. For the triazole-functionalized derivatives, the following NMR patterns have been observed:
¹H NMR Characterization
For compound 3i ((E)-Methyl 3-(4-bromophenyl)-2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)acrylate):
-
Methyl ester protons appear as a singlet at δ 3.83 ppm
-
Triazole-CH₂ signal at δ 5.32 ppm
-
Aromatic protons from the 4-bromophenyl group at approximately δ 7.58 ppm
For compound 3j ((E)-Methyl 3-(4-bromophenyl)-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)acrylate):
-
Methyl ester protons at δ 3.85 ppm
-
Triazole-CH₂ signal at δ 5.38 ppm
-
Complex aromatic region spanning δ 7.34-7.86 ppm
-
Distinctive triazole-CH and alkene-CH signals at approximately δ 8.01-8.02 ppm
¹³C NMR Characterization
The carbon spectra for these derivatives provide complementary structural confirmation:
-
Carbonyl carbon resonances for the ester functionality typically appear at δ 167.28-167.40 ppm
-
Aromatic carbon signals for the bromophenyl moiety span the range of δ 125.0-132.8 ppm
-
Methyl ester carbon signals at approximately δ 53.07 ppm
-
Triazole-related carbon signals at characteristic chemical shifts indicating the successful formation of these heterocyclic derivatives
These spectroscopic data collectively confirm the structures of methyl 3-(4-bromophenyl)acrylate derivatives and provide valuable reference information for synthetic chemists working with these compounds.
Compound Type | Cell Line | IC₅₀ Range |
---|---|---|
3-(4-Chlorophenyl)acrylic acids | MDA-MB-231 | 3.24-8.55 μM |
3-(4-Chlorophenyl)acrylate esters | MDA-MB-231 | 4.06-45.78 μM |
Among these analogues, acrylic acid derivatives have shown the most potent cytotoxic effects, with IC₅₀ values as low as 3.24 μM, comparable to established anticancer agents (comparison to combretastatin A-4 with IC₅₀ = 1.27 μM) .
Mechanism of Action Studies
Mechanistic studies with related acrylate compounds have revealed their potential to:
-
Induce cell cycle arrest at the G2/M phase
-
Inhibit β-tubulin polymerization
-
Promote cellular apoptosis
The chlorophenyl acrylate derivative studies showed that treatment with these compounds increased the percentage of cells in the G2/M phase from 7.35% in the control group to 28.08% in the treated group, demonstrating their ability to prevent cell mitosis . These findings suggest potential research directions for investigating the biological effects of methyl 3-(4-bromophenyl)acrylate.
Parameter | Classification |
---|---|
Hazard Class | IRRITANT |
HS Code | 2942000090 |
Recommended Storage | Sealed in dry conditions at room temperature |
The compound should be handled with appropriate personal protective equipment, including gloves and eye protection, to prevent skin and eye irritation. Adequate ventilation should be maintained when working with this compound .
Synthetic Applications
Methyl 3-(4-bromophenyl)acrylate serves as a valuable building block in organic synthesis, particularly for developing heterocyclic compounds with potential pharmaceutical applications.
As Precursor in Heterocyclic Synthesis
The compound's reactive functional groups—specifically the activated double bond and the bromine substituent—make it an excellent precursor for various synthetic transformations, including:
-
Cycloaddition reactions for heterocycle formation
-
Cross-coupling reactions utilizing the bromine substituent
-
Michael addition reactions exploiting the α,β-unsaturated ester moiety
-
Functionalization to create more complex molecular architectures
Research has demonstrated its utility in synthesizing triazole-functionalized derivatives through azidophosphonium salt-directed methodologies, highlighting its versatility in heterocyclic chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume